molecular formula C6H8Cl2F2N2 B040991 4,5-Difluoro-o-phenylenediamine dihydrochloride CAS No. 123470-46-2

4,5-Difluoro-o-phenylenediamine dihydrochloride

Cat. No. B040991
M. Wt: 217.04 g/mol
InChI Key: INASJXRZZRLVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-o-phenylenediamine dihydrochloride, also known as DFPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFPD is a fluorinated derivative of o-phenylenediamine and is used as a building block in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 4,5-Difluoro-o-phenylenediamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the target cells. For example, 4,5-Difluoro-o-phenylenediamine dihydrochloride has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been found to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways.

Biochemical And Physiological Effects

4,5-Difluoro-o-phenylenediamine dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been shown to disrupt the cell membrane integrity and increase the permeability of bacterial cells. In mammalian cells, 4,5-Difluoro-o-phenylenediamine dihydrochloride has been found to induce apoptosis and inhibit cell proliferation. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

4,5-Difluoro-o-phenylenediamine dihydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. 4,5-Difluoro-o-phenylenediamine dihydrochloride is also stable under normal laboratory conditions and can be easily stored. However, 4,5-Difluoro-o-phenylenediamine dihydrochloride has some limitations. It is toxic and can be hazardous if not handled properly. 4,5-Difluoro-o-phenylenediamine dihydrochloride is also highly reactive and can react with other chemicals in the laboratory, leading to unwanted byproducts.

Future Directions

4,5-Difluoro-o-phenylenediamine dihydrochloride has several potential applications in various fields of science. Future research can focus on the development of new synthetic routes for 4,5-Difluoro-o-phenylenediamine dihydrochloride and its derivatives. 4,5-Difluoro-o-phenylenediamine dihydrochloride can also be used as a starting material for the synthesis of new fluorescent dyes and pharmaceuticals. Further studies can also investigate the mechanism of action of 4,5-Difluoro-o-phenylenediamine dihydrochloride and its potential as a therapeutic agent for various diseases. Additionally, 4,5-Difluoro-o-phenylenediamine dihydrochloride can be studied for its environmental impact and toxicity. Overall, 4,5-Difluoro-o-phenylenediamine dihydrochloride has promising potential for future research and development in various fields of science.

Synthesis Methods

The synthesis of 4,5-Difluoro-o-phenylenediamine dihydrochloride involves the reaction of o-phenylenediamine with hydrofluoric acid and sodium nitrite. The reaction is carried out in the presence of a reducing agent such as sodium sulfite or sodium thiosulfate. The resulting product is then treated with hydrochloric acid to obtain 4,5-Difluoro-o-phenylenediamine dihydrochloride in the form of dihydrochloride salt. The yield of 4,5-Difluoro-o-phenylenediamine dihydrochloride can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

4,5-Difluoro-o-phenylenediamine dihydrochloride has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of fluorescent dyes, pharmaceuticals, and agrochemicals. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been studied for its antimicrobial, anticancer, and antiviral properties. It has been shown to inhibit the growth of various bacterial and fungal strains. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

properties

CAS RN

123470-46-2

Product Name

4,5-Difluoro-o-phenylenediamine dihydrochloride

Molecular Formula

C6H8Cl2F2N2

Molecular Weight

217.04 g/mol

IUPAC Name

4,5-difluorobenzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C6H6F2N2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H

InChI Key

INASJXRZZRLVPS-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)N)N.Cl.Cl

Canonical SMILES

C1=C(C(=CC(=C1F)F)N)N.Cl.Cl

Origin of Product

United States

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